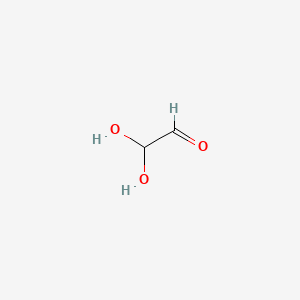
Dihydroxyacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxyacetaldehyde, also known as 2,2-dihydroxyacetaldehyde, is an organic compound with the molecular formula C2H4O3. It is a simple aldehyde with two hydroxyl groups attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydroxyacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of glycerol using mild oxidizing agents. Another method includes the hydrolysis of glyoxal in the presence of water.
Industrial Production Methods: Industrial production of this compound is not very common due to its high reactivity and instability. it can be produced on a small scale for research purposes using controlled oxidation processes.
Análisis De Reacciones Químicas
Types of Reactions: Dihydroxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to glycerol.
Condensation: It can undergo aldol condensation to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Basic conditions using catalysts like sodium hydroxide.
Major Products Formed:
Oxidation: Formic acid, carbon dioxide.
Reduction: Glycerol.
Condensation: Various aldol products depending on the reactants used.
Aplicaciones Científicas De Investigación
Dihydroxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metabolic disorders.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dihydroxyacetaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially leading to changes in their structure and function. The compound’s high reactivity is due to the presence of both aldehyde and hydroxyl groups, which can participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Glycolaldehyde: Similar in structure but with only one hydroxyl group.
Glyceraldehyde: Contains an additional hydroxyl group compared to dihydroxyacetaldehyde.
Hydroxyacetone: Similar in structure but with a ketone group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups attached to the same carbon atom, which imparts high reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
631-59-4 |
|---|---|
Fórmula molecular |
C2H4O3 |
Peso molecular |
76.05 g/mol |
Nombre IUPAC |
2,2-dihydroxyacetaldehyde |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h1-2,4-5H |
Clave InChI |
ROUFUEVOXWOSOA-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


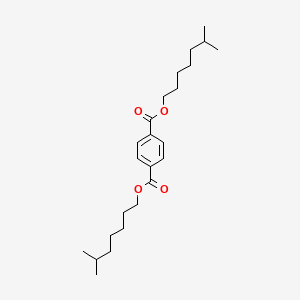
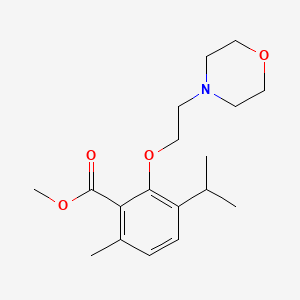
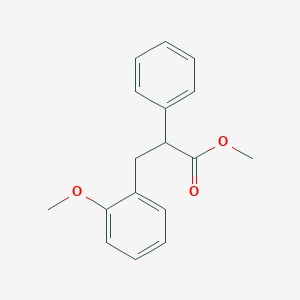


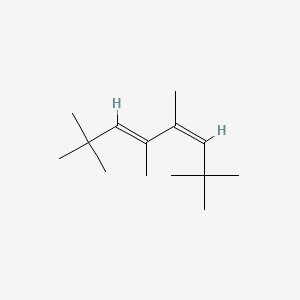
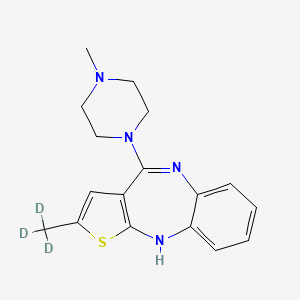
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
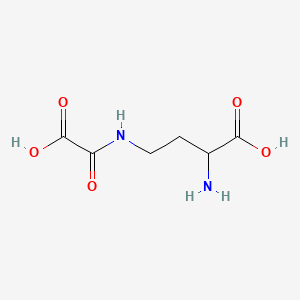
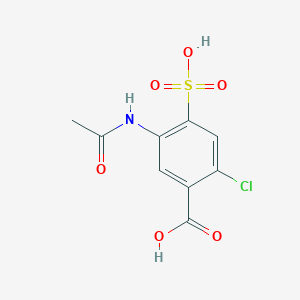


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
